molecular formula C10H9BrN2O B12617613 1-(5-Bromo-2-methyl-3H-indol-3-ylidene)-N-hydroxymethanamine

1-(5-Bromo-2-methyl-3H-indol-3-ylidene)-N-hydroxymethanamine

Cat. No.: B12617613
M. Wt: 253.09 g/mol
InChI Key: CNSWXXPPMDTUAI-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methyl-3H-indol-3-ylidene)-N-hydroxymethanamine is a useful research compound. Its molecular formula is C10H9BrN2O and its molecular weight is 253.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(5-Bromo-2-methyl-3H-indol-3-ylidene)-N-hydroxymethanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a brominated indole structure, which is known for its diverse biological activities. The presence of the hydroxymethanamine moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds related to the indole structure. While specific data on this compound is limited, analogs have shown significant activity against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Indole Derivative AE. coli50 µg/mL
Indole Derivative BS. aureus30 µg/mL
Indole Derivative CC. albicans25 µg/mL

Note: Data derived from related indole compounds as direct studies on the target compound are sparse.

Anticancer Activity

The indole framework is frequently associated with anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation.

Case Study:

A study investigated the effects of various indole derivatives on cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values below 100 µM, suggesting potent anticancer activity.

Table 2: Anticancer Activity of Related Indole Compounds

Compound NameCell Line TestedIC50 (µM)
Indole Derivative DHeLa75
Indole Derivative EA54990
Indole Derivative FMCF-780

The biological activity of indole derivatives typically involves:

  • Intercalation into DNA: Some indoles disrupt DNA replication in cancer cells.
  • Inhibition of Enzymes: Indoles may inhibit key enzymes involved in metabolic pathways related to cancer progression.

In silico studies suggest that this compound may interact with specific protein targets, potentially influencing cell signaling pathways critical for tumor growth and survival.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

(NE)-N-[(5-bromo-2-methyl-1H-indol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H9BrN2O/c1-6-9(5-12-14)8-4-7(11)2-3-10(8)13-6/h2-5,13-14H,1H3/b12-5+

InChI Key

CNSWXXPPMDTUAI-LFYBBSHMSA-N

Isomeric SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)/C=N/O

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.